molecular formula C17H22N2O3S B14945279 3-nitro-4-[(2,4,4-trimethylpentan-2-yl)amino]-2H-thiochromen-2-one

3-nitro-4-[(2,4,4-trimethylpentan-2-yl)amino]-2H-thiochromen-2-one

Cat. No.: B14945279
M. Wt: 334.4 g/mol
InChI Key: CDHBPCMYZCMSBN-UHFFFAOYSA-N
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Description

3-NITRO-4-[(1,1,3,3-TETRAMETHYLBUTYL)AMINO]-2H-THIOCHROMEN-2-ONE is a complex organic compound with a unique structure that includes a nitro group, a tetramethylbutyl group, and a thiochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-4-[(1,1,3,3-TETRAMETHYLBUTYL)AMINO]-2H-THIOCHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the nitro group, the formation of the thiochromenone core, and the attachment of the tetramethylbutyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-4-[(1,1,3,3-TETRAMETHYLBUTYL)AMINO]-2H-THIOCHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to a variety of substituted thiochromenone compounds.

Scientific Research Applications

3-NITRO-4-[(1,1,3,3-TETRAMETHYLBUTYL)AMINO]-2H-THIOCHROMEN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-NITRO-4-[(1,1,3,3-TETRAMETHYLBUTYL)AMINO]-2H-THIOCHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group and the thiochromenone core play crucial roles in its bioactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-NITRO-4-[(1,1,3,3-TETRAMETHYLBUTYL)AMINO]-2H-THIOCHROMEN-2-ONE is unique due to its specific combination of functional groups and its thiochromenone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

3-nitro-4-(2,4,4-trimethylpentan-2-ylamino)thiochromen-2-one

InChI

InChI=1S/C17H22N2O3S/c1-16(2,3)10-17(4,5)18-13-11-8-6-7-9-12(11)23-15(20)14(13)19(21)22/h6-9,18H,10H2,1-5H3

InChI Key

CDHBPCMYZCMSBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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